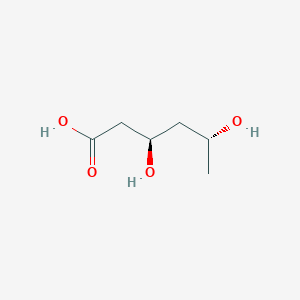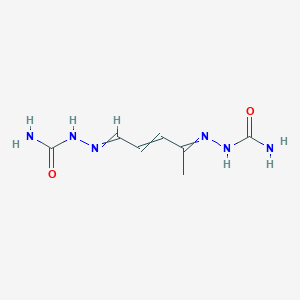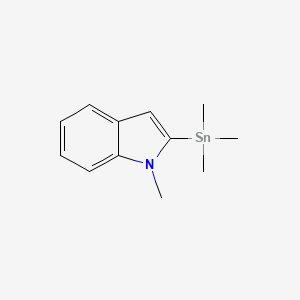
1H-Indole, 1-methyl-2-(trimethylstannyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 1-methyl-2-(trimethylstannyl)-: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 1-methyl-2-(trimethylstannyl)- typically involves the lithiation of indole derivatives followed by treatment with trimethylstannane chloride
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole, 1-methyl-2-(trimethylstannyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be substituted with other functional groups, such as fluorine, using reagents like cesium fluoroxysulfate.
Oxidation and Reduction Reactions: The indole ring can participate in oxidation and reduction reactions, although specific examples for this compound are limited.
Common Reagents and Conditions:
Cesium Fluoroxysulfate: Used for nucleophilic fluorination to produce fluoroindoles.
Methanesulfonic Acid: Employed in Fischer indole synthesis for other indole derivatives.
Major Products Formed:
2-Fluoro-1-methyl-1H-indole: Formed through nucleophilic fluorination of 1H-Indole, 1-methyl-2-(trimethylstannyl)-.
Aplicaciones Científicas De Investigación
1H-Indole, 1-methyl-2-(trimethylstannyl)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various indole derivatives with potential biological activities.
Biology and Medicine: Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This compound can be used to develop new therapeutic agents.
Industry: Employed in the synthesis of complex organic molecules and materials with specific properties.
Mecanismo De Acción
indole derivatives generally exert their effects by interacting with multiple molecular targets and pathways, including receptors and enzymes involved in various biological processes . The trimethylstannyl group may influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
1H-Indole, 2-methyl-: Another indole derivative with a methyl group at the 2-position.
1H-Indole, 1-methyl-: A simpler derivative with a methyl group at the 1-position.
Uniqueness: 1H-Indole, 1-methyl-2-(trimethylstannyl)- is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties and reactivity compared to other indole derivatives. This makes it a valuable compound for specialized applications in synthetic chemistry and materials science.
Propiedades
Número CAS |
144951-44-0 |
|---|---|
Fórmula molecular |
C12H17NSn |
Peso molecular |
293.98 g/mol |
Nombre IUPAC |
trimethyl-(1-methylindol-2-yl)stannane |
InChI |
InChI=1S/C9H8N.3CH3.Sn/c1-10-7-6-8-4-2-3-5-9(8)10;;;;/h2-6H,1H3;3*1H3; |
Clave InChI |
RIDYXFGGPLQYNW-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C=C1[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid](/img/structure/B12550367.png)
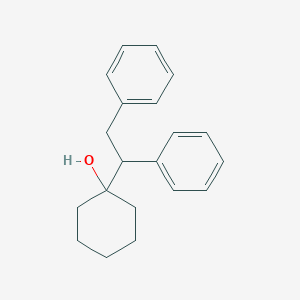
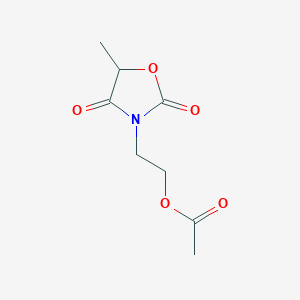
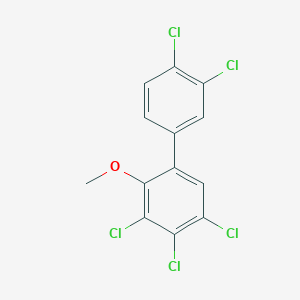
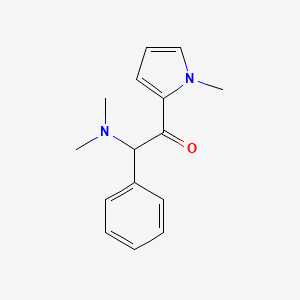



![N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline](/img/structure/B12550408.png)
![N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide](/img/structure/B12550412.png)

